(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
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Overview
Description
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid is a labeled compound used in various scientific research fields. The incorporation of the carbon-13 isotope allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques. This compound is particularly valuable in metabolic studies, structural elucidation, and tracing biochemical pathways.
Mechanism of Action
Mode of Action
As a labeled compound, it can be used in tracer studies to monitor its distribution and metabolism within a biological system .
Biochemical Pathways
The presence of the acetylamino and carboxylic acid groups suggests that it could potentially interact with enzymes or receptors that recognize these functional groups .
Pharmacokinetics
The presence of the 13c label allows for the tracking of the compound through various metabolic processes, providing valuable information about its pharmacokinetics .
Result of Action
The compound’s structure suggests potential interactions with various biological targets, which could lead to a range of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of transformations, including acetylation, reduction, and methoxylation. The reaction conditions vary depending on the specific synthetic route but generally involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Utilized in drug development and pharmacokinetics to study the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid
- 2-(Acetylamino)-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid-14C
- 2-(Acetylamino)-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid-15N
Uniqueness
The incorporation of the carbon-13 isotope distinguishes (2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid from its similar counterparts. This isotopic labeling enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed and accurate information about molecular structures and metabolic pathways.
Properties
IUPAC Name |
(2R)-2-acetamido-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(17)16-15(14(18)19)7-6-10-11(8-15)13(21-3)5-4-12(10)20-2/h4-5H,6-8H2,1-3H3,(H,16,17)(H,18,19)/t15-/m1/s1/i14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODABCKMSNZLGFO-YLXGLDRJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC2=C(C=CC(=C2C1)OC)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]1(CCC2=C(C=CC(=C2C1)OC)OC)[13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.